(2S,3S,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxane-2-carboxylic acid
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Overview
Description
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxane-2-carboxylic acid is a complex organic compound characterized by its multiple hydroxyl groups and a methylsulfanyl group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxane-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the regioselective synthesis, which ensures that the functional groups are introduced at specific positions on the oxane ring. This method often involves the use of protecting groups to prevent unwanted reactions at certain sites .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carboxylic acid group may produce primary alcohols.
Scientific Research Applications
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The
Properties
Molecular Formula |
C7H12O6S |
---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O6S/c1-14-7-4(10)2(8)3(9)5(13-7)6(11)12/h2-5,7-10H,1H3,(H,11,12)/t2-,3-,4+,5-,7?/m0/s1 |
InChI Key |
CKAAHCBAWAIEFK-OJGRKFFBSA-N |
Isomeric SMILES |
CSC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
Canonical SMILES |
CSC1C(C(C(C(O1)C(=O)O)O)O)O |
Origin of Product |
United States |
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